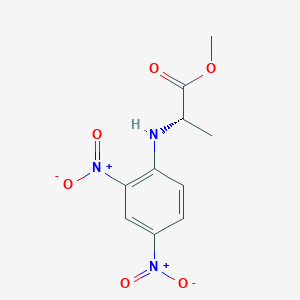

N-(2,4-Dinitrophenyl)-L-alanine methyl ester

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2S)-2-(2,4-dinitroanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O6/c1-6(10(14)19-2)11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-6,11H,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDDNUKGTCKLDT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595349 | |

| Record name | Methyl N-(2,4-dinitrophenyl)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10420-63-0 | |

| Record name | Methyl N-(2,4-dinitrophenyl)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-(2,4-Dinitrophenyl)-L-alanine methyl ester synthesis pathway"

An In-Depth Technical Guide to the Synthesis of N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester

Introduction

N-(2,4-Dinitrophenyl)-L-alanine methyl ester, also known as Dnp-Ala-OMe, is a derivatized amino acid ester of significant interest in bioanalytical and synthetic chemistry.[1] Its primary utility stems from the incorporation of the 2,4-dinitrophenyl (DNP) group, a chromophore that imparts a distinct yellow color and strong ultraviolet (UV) absorbance.[2][3] This property enables highly sensitive detection in various analytical techniques, including Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[2]

Historically, the reaction of 1-fluoro-2,4-dinitrobenzene (DNFB), famously known as Sanger's reagent, with the N-terminal amino group of peptides was a revolutionary step in protein sequencing, a contribution for which Frederick Sanger was awarded the Nobel Prize.[4][5] The same fundamental reaction is employed to synthesize DNP-amino acid esters. This guide provides a comprehensive overview of the synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester, detailing the underlying chemical mechanism, a robust experimental protocol, and methods for its characterization and purification. The compound serves as a valuable analytical reference standard and a potential intermediate in the synthesis of more complex peptide analogues.[2]

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[6] Unlike electrophilic aromatic substitution where an electron-rich aromatic ring is attacked by an electrophile, the SNAr mechanism involves an electron-poor aromatic ring being attacked by a nucleophile.[7]

Causality of the Mechanism:

-

Activation of the Aromatic Ring : The benzene ring of 1-fluoro-2,4-dinitrobenzene (DNFB) is rendered highly electrophilic (electron-deficient) by the presence of two potent electron-withdrawing nitro groups (-NO₂) at the ortho and para positions relative to the fluorine atom.[4][6] This strong electron withdrawal is crucial for the ring to be susceptible to attack by a nucleophile.

-

Nucleophilic Attack : The primary amino group (-NH₂) of L-alanine methyl ester acts as the nucleophile. It attacks the carbon atom bonded to the fluorine (the ipso-carbon), as this is the most electron-deficient position activated by the nitro groups.[8]

-

Formation of the Meisenheimer Complex : This attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6] The negative charge is effectively delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization for this intermediate.[6] The formation of this complex is typically the rate-determining step of the reaction.[4][7]

-

Restoration of Aromaticity : The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, a fluoride ion (F⁻).[6][8] Although fluoride is generally a poor leaving group in S

N2 reactions, in the SNAr context, the high electronegativity of fluorine enhances the electrophilicity of the ipso-carbon, accelerating the initial nucleophilic attack (the rate-determining step), making DNFB a highly effective substrate.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester. The procedure is based on established methods for reacting amino acids with Sanger's reagent.[5]

Materials and Reagents:

-

L-alanine methyl ester hydrochloride

-

1-Fluoro-2,4-dinitrobenzene (DNFB / Sanger's Reagent)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (95% or absolute)

-

Diethyl ether

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel)

Protocol Steps:

-

Preparation of Reactant Solutions:

-

In a 100 mL round-bottom flask, dissolve L-alanine methyl ester hydrochloride (1.0 eq) in 20 mL of deionized water.

-

To this solution, add sodium bicarbonate (2.5 eq) in portions while stirring. This neutralizes the hydrochloride salt and creates the mild alkaline conditions necessary for the reaction.[4] Continue stirring until gas evolution (CO₂) ceases, indicating the formation of the free amine.

-

In a separate small beaker, prepare a solution of DNFB (1.05 eq) in 25 mL of ethanol.

-

-

Reaction Execution:

-

Slowly add the ethanolic DNFB solution to the aqueous solution of L-alanine methyl ester with vigorous stirring at room temperature.

-

Seal the flask and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by the formation of a yellow precipitate, which is the desired DNP-derivatized product.[5]

-

-

Product Isolation and Purification:

-

Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the yellow solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with several portions of cold deionized water to remove inorganic salts (e.g., NaHCO₃, NaCl, NaF).

-

Follow with a wash using cold ethanol to remove any unreacted DNFB.

-

Finally, wash the precipitate with diethyl ether to facilitate drying.[5]

-

Air-dry the purified yellow crystalline product. For complete dryness, place the product in a vacuum desiccator overnight.

-

-

Purity Assessment:

-

The purity of the final product should be assessed by HPLC and its identity confirmed by measuring its melting point and acquiring spectroscopic data (Mass Spectrometry, NMR).

-

Physicochemical Properties and Characterization Data

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Summary of Properties:

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S)-2-(2,4-dinitroanilino)propanoate | [9] |

| Synonyms | Dnp-Ala-OMe, N-Dnp-L-alanine Methyl Ester | [1] |

| CAS Number | 10420-63-0 | [1][9] |

| Molecular Formula | C₁₀H₁₁N₃O₆ | [1][9] |

| Molecular Weight | 269.21 g/mol | [1][9] |

| Appearance | Light yellow to orange powder/crystals | |

| Melting Point | 81.0 - 84.0 °C | |

| Purity (Typical) | >98.0% (HPLC) | [10] |

Analytical Characterization Methods:

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product.[11] A reversed-phase column with a UV detector set to monitor the strong absorbance of the DNP group (around 350-360 nm) is typically used.[11]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Negative ion chemical ionization is particularly effective for DNP-amino acid esters, often yielding a simple spectrum where the molecular anion (M⁻) is the base peak, allowing for unambiguous identification.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, showing characteristic signals for the alanine methyl ester backbone and the dinitrophenyl ring protons.

-

UV-Vis Spectroscopy: The DNP chromophore provides a strong and characteristic absorbance peak, which is useful for quantification and detection.[2]

Safety and Handling

Researchers must adhere to standard laboratory safety protocols when performing this synthesis.

-

1-Fluoro-2,4-dinitrobenzene (DNFB): This reagent is toxic and a skin irritant. It should be handled with extreme care in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Solvents: Ethanol and diethyl ether are flammable. All heating should be done using a heating mantle or water bath, and sources of ignition must be avoided.

-

Product: The final product, N-(2,4-Dinitrophenyl)-L-alanine methyl ester, may cause skin and eye irritation.[9] Standard safe handling procedures for chemical reagents should be followed.

Conclusion

The synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester via the nucleophilic aromatic substitution reaction of L-alanine methyl ester with Sanger's reagent is a robust and well-established procedure. The reaction is driven by the powerful electron-withdrawing nature of the nitro groups on the DNFB ring, which facilitates the formation of a stable Meisenheimer complex intermediate. The resulting DNP-derivatized product is a valuable tool for researchers, serving as a reliable analytical standard for chromatographic applications and as a building block in synthetic organic chemistry. By following the detailed protocol and characterization methods outlined in this guide, scientists can confidently prepare and validate this important chemical compound.

References

- N/A. (2024, June 6). In Section 17-12 A, we saw that the Sanger reagent, 2,4 - Filo. Filo.

-

PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. National Center for Biotechnology Information. Retrieved from [Link]

- NPTEL. (n.d.). Nucleophilic Aromatic Substitution. NPTEL Archive.

- G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]

- MySkinRecipes. (n.d.). N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. MySkinRecipes.

-

N/A. (n.d.). Negative ion chemical ionization mass spectrometry of 2,4-dinitrophenyl amino acid esters. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-alanine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

- Starshinechemical. (n.d.). N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. Starshinechemical.

-

N/A. (2024, November 21). Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. PMC - NIH. Retrieved from [Link]

-

Graham, T. H., Horning, B. D., & MacMillan, D. W. C. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]

-

Quora. (2014, December 29). How does Sanger's reagent work?. Quora. Retrieved from [Link]

-

N/A. (n.d.). DETERMINATION OF D-AMINO ACIDS. I. HYDROLYSIS OF DNP-L. SciSpace. Retrieved from [Link]

-

N/A. (n.d.). The investigation of N-dinitrophenyl derivatives of amino acids by electron/chemical ionization using a particle beam interfac. SciSpace. Retrieved from [Link]

-

ResearchGate. (n.d.). A protocol for reacting amino acids with Sanger's reagent 1 under.... ResearchGate. Retrieved from [Link]

-

N/A. (1955, May 1). A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids. Semantic Scholar. Retrieved from [Link]

-

N/A. (2022, August 31). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. PubMed Central. Retrieved from [Link]

-

YouTube. (2021, August 6). Identification of Amino Acids by Sanger's Reagent | DNFB | N terminal. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN106316869A - Synthesis method of beta-alanine methyl ester salt product. Google Patents.

Sources

- 1. scbt.com [scbt.com]

- 2. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester [myskinrecipes.com]

- 3. youtube.com [youtube.com]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. In Section 17-12 \mathrm{~A}, we saw that the Sanger reagent, 2,4 -dinitr.. [askfilo.com]

- 9. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester | C10H11N3O6 | CID 18642980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester | Starshinechemical [starshinechemical.com]

- 11. scispace.com [scispace.com]

- 12. Negative ion chemical ionization mass spectrometry of 2,4-dinitrophenyl amino acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(2,4-Dinitrophenyl)-L-alanine methyl ester, commonly abbreviated as DNP-Ala-OMe, is a derivatized amino acid ester of significant interest in the fields of analytical chemistry, biochemistry, and proteomics. It belongs to the class of compounds known as DNP-amino acids, which have been pivotal since Sanger's foundational work on protein sequencing. The covalent attachment of the 2,4-dinitrophenyl (DNP) group to the alpha-amino group of L-alanine methyl ester imparts a distinct yellow color and strong ultraviolet (UV) absorbance, making it an invaluable chromophoric tag for detection and quantification.

This technical guide provides a comprehensive examination of the core physicochemical properties of DNP-L-alanine methyl ester. It is designed for researchers, scientists, and drug development professionals who utilize this compound as an analytical standard, a reference material for chromatographic method development, or as an intermediate in peptide synthesis. The subsequent sections detail the compound's structural and physical characteristics, followed by field-proven, validated protocols for its analytical characterization using modern spectroscopic, chromatographic, and thermal analysis techniques.

Molecular and Physicochemical Properties

The fundamental properties of DNP-L-alanine methyl ester are summarized below. These data are critical for its accurate handling, storage, and application in quantitative analyses.

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S)-2-(2,4-dinitroanilino)propanoate | |

| Synonyms | N-Dnp-L-alanine Methyl Ester, Dnp-Ala-OMe | |

| CAS Number | 10420-63-0 | |

| Molecular Formula | C₁₀H₁₁N₃O₆ | |

| Molecular Weight | 269.21 g/mol | |

| Appearance | Light yellow to orange crystalline solid | |

| Melting Point | 81 - 84 °C (typically cited as 82 °C) | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Polar Surface Area (PSA) | 130 Ų | |

| XLogP3 | 2.5 - 2.57 |

Chemical Structure

The structure of DNP-L-alanine methyl ester incorporates the chiral center of L-alanine, the chromophoric dinitrophenyl group, and a methyl ester moiety.

Caption: 2D Chemical Structure of DNP-L-alanine methyl ester.

Analytical Characterization Protocols

The following sections provide detailed methodologies for the comprehensive analysis of DNP-L-alanine methyl ester. The choice of each protocol is grounded in the compound's specific chemical properties, ensuring robust and reproducible results.

Spectroscopic Analysis

Expertise & Experience: The 2,4-dinitrophenyl group is a strong chromophore, making UV-Vis spectroscopy an ideal technique for the quantitative analysis of DNP-L-alanine methyl ester. The analysis is typically performed in a solvent that does not absorb in the near-UV region and can fully solubilize the compound, such as methanol or acetonitrile. The wavelength of maximum absorbance (λmax) for DNP-amino acids is typically in the 350-360 nm range in neutral or acidic solutions.

Protocol: Quantitative Determination by UV-Vis

-

Solvent Selection: Use HPLC-grade methanol or acetonitrile.

-

Standard Preparation: Accurately weigh approximately 10 mg of DNP-L-alanine methyl ester and dissolve it in the chosen solvent in a 100 mL volumetric flask to create a stock solution of ~100 µg/mL.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 15, 20 µg/mL) to construct a calibration curve.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the instrument to scan from 200 nm to 500 nm.

-

-

Measurement:

-

Use the pure solvent to zero the baseline (autozero).

-

Measure the absorbance spectrum of each standard dilution.

-

Identify the λmax from the scan of a mid-range concentration standard.

-

Measure the absorbance of all standards and the unknown sample at this fixed λmax.

-

-

Data Analysis: Plot a calibration curve of absorbance versus concentration. Determine the concentration of the unknown sample by interpolating its absorbance from the linear regression of the curve.

Expertise & Experience: NMR spectroscopy is essential for confirming the chemical structure and assessing the purity of the compound. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. The following are predicted chemical shifts based on the structure and data from analogous compounds like DNP-phenylalanine and L-alanine peptides. The aromatic protons of the DNP group are expected to appear far downfield due to the strong electron-withdrawing effects of the nitro groups.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of DNP-L-alanine methyl ester in ~0.7 mL of CDCl₃ or DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Acquire a broadband-decoupled ¹³C NMR spectrum.

-

-

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~8.9-9.1 ppm: Doublet, 1H (Aromatic proton ortho to both NO₂ groups).

-

~8.2-8.4 ppm: Doublet of doublets, 1H (Aromatic proton between NO₂ and NH groups).

-

~7.0-7.2 ppm: Doublet, 1H (Aromatic proton ortho to the NH group).

-

~4.5-4.7 ppm: Multiplet, 1H (Alpha-proton of alanine, CH).

-

~3.8 ppm: Singlet, 3H (Methyl ester protons, OCH₃).

-

~1.7 ppm: Doublet, 3H (Beta-protons of alanine, CH₃).

-

A broad signal for the N-H proton may also be observed.

-

-

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~172-174 ppm: Carbonyl carbon (C=O).

-

~145-150 ppm: Aromatic carbons attached to NO₂ groups.

-

~120-135 ppm: Other aromatic carbons.

-

~53-55 ppm: Methyl ester carbon (OCH₃).

-

~50-52 ppm: Alpha-carbon of alanine (CH).

-

~18-20 ppm: Beta-carbon of alanine (CH₃).

-

Expertise & Experience: FT-IR spectroscopy is used to identify the key functional groups within the molecule. The presence of the nitro groups, the secondary amine, the ester carbonyl, and the aliphatic C-H bonds will give rise to characteristic absorption bands. The data can be compared with spectra from similar DNP-derivatives.

Protocol: FT-IR Analysis using ATR

-

Sample Preparation: Place a small amount of the crystalline solid directly onto the attenuated total reflectance (ATR) crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.

-

Set the instrument to scan the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).

-

-

Measurement: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, co-adding at least 16 scans to improve signal quality.

-

Expected Vibrational Bands:

-

~3300 cm⁻¹: N-H stretching (secondary amine).

-

~3100 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching.

-

~1740 cm⁻¹: C=O stretching (ester carbonyl).

-

~1600 cm⁻¹: Aromatic C=C stretching.

-

~1520 cm⁻¹ & ~1340 cm⁻¹: Asymmetric and symmetric NO₂ stretching, respectively. These are strong, characteristic peaks for the DNP group.

-

~1200 cm⁻¹: C-O stretching (ester).

-

Chromatographic Analysis

Expertise & Experience: Chromatography is the cornerstone for assessing the purity of DNP-L-alanine methyl ester and for its use as a calibration standard. HPLC provides high-resolution separation and accurate quantification, while TLC offers a rapid, cost-effective method for qualitative checks.

Trustworthiness: This protocol is based on established methods for separating DNP-amino acid derivatives. A reversed-phase C18 column is the standard choice, as it effectively retains the relatively nonpolar DNP-derivatized compound. A gradient elution is employed to ensure a sharp peak shape and efficient separation from potential impurities, such as the hydrolyzed DNP-L-alanine acid or unreacted starting materials. Detection at 350-360 nm leverages the strong absorbance of the DNP chromophore.

Caption: A typical experimental workflow for HPLC analysis.

Protocol: Reversed-Phase HPLC for Purity Assessment

-

Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 25 mM Triethylammonium phosphate (TEAP) buffer, pH adjusted to 3.0 with phosphoric acid.

-

Solvent B: 50% Acetonitrile in Solvent A.

-

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 360 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 20% B

-

2-15 min: Linear gradient from 20% to 100% B

-

15-18 min: Hold at 100% B

-

18-20 min: Return to 20% B and equilibrate for 5 minutes before the next injection.

-

-

-

Data Analysis: Integrate the peak area of DNP-L-alanine methyl ester. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Expertise & Experience: TLC is an excellent tool for rapid identity checks and for monitoring the progress of reactions involving DNP-L-alanine methyl ester. Silica gel is the standard stationary phase. A mobile phase containing a mixture of a nonpolar solvent (like toluene or chloroform) and a more polar, hydrogen-bond-donating solvent (like ethyl acetate or acetic acid) is used to achieve good separation. The yellow color of the DNP spot allows for easy visualization without the need for staining reagents.

Protocol: Qualitative TLC Analysis

-

Plate: Silica gel 60 F₂₅₄ TLC plate.

-

Sample Preparation: Dissolve a small amount of the compound in acetone or ethyl acetate to make a ~1 mg/mL solution.

-

Mobile Phase (Solvent System): Toluene : Ethyl Acetate : Acetic Acid (70:30:1 v/v/v). This system should be optimized as needed.

-

Procedure:

-

Pour the mobile phase into a TLC developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover with the lid. Allow to equilibrate for 15-20 minutes.

-

Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

-

Carefully place the spotted plate into the chamber and replace the lid.

-

Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Remove the plate and immediately mark the solvent front with a pencil.

-

-

Visualization: The DNP-L-alanine methyl ester spot will be visible as a distinct yellow spot in daylight. It can also be visualized under UV light (254 nm) where it will quench the fluorescence of the indicator in the plate.

-

Analysis: Calculate the Retention Factor (Rf) value (Rf = distance traveled by spot / distance traveled by solvent front). This value can be compared to a reference standard run on the same plate.

Thermal Analysis

Expertise & Experience: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal stability, melting behavior, and purity of a solid compound. For a crystalline standard like DNP-L-alanine methyl ester, DSC is used to precisely determine the melting point and enthalpy of fusion, which are key indicators of purity. A pure compound will exhibit a sharp, well-defined melting endotherm. TGA determines the temperature at which the compound begins to decompose.

Protocol: DSC and TGA Analysis

-

Instrumentation: A calibrated DSC and TGA instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of the crystalline solid into an aluminum TGA pan or a crimped aluminum DSC pan.

-

DSC Conditions:

-

Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

-

Temperature Program: Heat the sample from 25 °C to 120 °C at a rate of 10 °C/min.

-

-

Expected DSC Result: A sharp endothermic peak should be observed, with an onset temperature corresponding to the beginning of melting and a peak maximum close to the literature melting point of ~82 °C. The sharpness of the peak is a qualitative indicator of purity.

-

TGA Conditions:

-

Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

-

Temperature Program: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min.

-

-

Expected TGA Result: The TGA curve should show a stable baseline with no significant mass loss until well above the melting point, typically starting above 150-200 °C, indicating the onset of thermal decomposition.

Safe Handling and Storage

-

Hazards: DNP-L-alanine methyl ester is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dark, and dry place. Recommended storage is at room temperature or refrigerated (<15 °C) for long-term stability.

Conclusion

N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a well-characterized compound with defined physicochemical properties that make it highly suitable for its primary roles as an analytical standard and synthetic intermediate. Its strong UV chromophore, distinct melting point, and predictable spectroscopic features allow for robust identification and purity assessment using the standard suite of analytical techniques described herein, including UV-Vis, NMR, FT-IR, HPLC, and thermal analysis. Adherence to these validated protocols will ensure the generation of accurate and reliable data for researchers in drug development and the broader chemical sciences.

References

-

I. Parikh, S.P. March, P. Cuatrecasas. DETERMINATION OF D-AMINO ACIDS. I. HYDROLYSIS OF DNP-L. SciSpace. Available at: [Link]

-

Bhushan, R., & Arora, M. (2002). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 16(6), 395-403. Available at: [Link]

-

MySkinRecipes. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. Available at: [Link]

-

Brenner, M., & Niederwieser, A. (1961). Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G. N-(2,4-Dinitrophenyl). DTIC. Available at: [Link]

-

Bond, P. S. (1970). Thin-layer Chromatography of Trinitrophenyl Derivatives of Amino Acids in Urine and Plasma. Journal of Clinical Pathology, 23(4), 315-318. Available at: [Link]

-

ResearchGate. FTIR spectrum of DNPH. [Diagram]. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). Available at: [Link]

-

PubChem. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. Available at: [Link]

-

London, R. E., Stewart, J. M., & Matwiyoff, N. A. (1983). 13C n.m.r. study of L-alanine peptides. International Journal of Peptide and Protein Research, 22(4), 502-508. Available at: [Link]

-

Ueda, H., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3348. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0074460). Available at: [Link]

-

NIST. L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester. Available at: [Link]

-

MySkinRecipes. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. Available at: [Link]

-

Gavin Publishers. Applied Clinical Pharmacology and Toxicology. Available at: [Link]

- Chen, S. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbam

A Technical Guide to the UV-Vis Spectrum of N-(2,4-Dinitrophenyl)-L-alanine methyl ester

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of N-(2,4-Dinitrophenyl)-L-alanine methyl ester. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a reference standard or intermediate in their workflows.[1] This document will cover the theoretical underpinnings of its characteristic spectrum, a detailed experimental protocol for accurate spectral acquisition, and guidance on data interpretation, including the influence of the solvent environment.

Introduction: The Significance of the Dinitrophenyl Chromophore

N-(2,4-Dinitrophenyl)-L-alanine methyl ester belongs to the class of DNP-derivatized amino acids. The attachment of the 2,4-dinitrophenyl (DNP) group to the primary amine of an amino acid is a widely adopted strategy in analytical chemistry.[2] This derivatization serves a critical purpose: it introduces a strong chromophore, the DNP group, which imparts a distinct yellow color and strong ultraviolet absorbance to the otherwise weakly absorbing amino acid.[1][2] This property is fundamental to the sensitive detection and quantification of amino acids and peptides via UV-Vis spectroscopy, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).[1]

The characteristic UV-Vis spectrum of N-(2,4-Dinitrophenyl)-L-alanine methyl ester is dominated by the electronic transitions within the dinitrophenyl moiety. The two electron-withdrawing nitro groups significantly influence the electronic structure of the benzene ring, leading to intense absorption bands in the UV and near-visible regions.[3][4] Understanding these spectral features is paramount for its use as a calibration standard in chromatographic analyses of protein hydrolysates and in various biochemical assays.[1]

Theoretical Framework: Electronic Transitions and Spectral Characteristics

The UV-Vis spectrum of N-(2,4-Dinitrophenyl)-L-alanine methyl ester is characterized by distinct absorption bands arising from π → π* and potentially n → π* electronic transitions within the DNP chromophore.

-

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In the DNP group, the extended conjugation between the benzene ring, the nitro groups, and the lone pair of electrons on the secondary amine nitrogen results in intense absorption bands.

-

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding (n) electron, typically from the oxygen atoms of the nitro groups or the nitrogen of the amino group, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The spectrum is typically dominated by a strong absorption band in the range of 350-400 nm.[2][5] The exact position of the absorption maximum (λmax) is influenced by factors such as the solvent and the pH of the medium.

Experimental Protocol for UV-Vis Spectral Acquisition

This section outlines a validated, step-by-step methodology for obtaining a high-quality UV-Vis spectrum of N-(2,4-Dinitrophenyl)-L-alanine methyl ester.

3.1 Materials and Instrumentation

-

Analyte: N-(2,4-Dinitrophenyl)-L-alanine methyl ester (CAS No. 10420-63-0)[1][6][7]

-

Solvent: Spectroscopic grade methanol or ethanol is recommended for initial characterization due to their transparency in the near-UV and visible regions and their ability to solubilize the analyte.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a spectral bandwidth of 1-2 nm.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

3.2 Preparation of Stock and Working Solutions

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of N-(2,4-Dinitrophenyl)-L-alanine methyl ester and dissolve it in 10 mL of the chosen spectroscopic grade solvent in a volumetric flask. Ensure complete dissolution.

-

Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for spectral analysis. A typical starting concentration for the working solution is in the range of 10-20 µg/mL. The final absorbance at λmax should ideally be within the linear dynamic range of the spectrophotometer (typically 0.2 - 1.0 Absorbance Units).

3.3 Instrumental Parameters and Spectral Acquisition

-

Wavelength Range: 200 - 600 nm.

-

Scan Speed: Medium.

-

Data Interval: 1 nm.

-

Baseline Correction: Perform a baseline correction using the solvent-filled cuvette in both the sample and reference beams.

-

Sample Measurement: Rinse the sample cuvette with the working solution, then fill it and place it in the sample holder. Acquire the spectrum.

Experimental Workflow Diagram

Caption: Workflow for UV-Vis spectral acquisition of the analyte.

Data Interpretation and Influence of Solvent

4.1 Expected Spectral Features

The UV-Vis spectrum of N-(2,4-Dinitrophenyl)-L-alanine methyl ester in a neutral, non-polar to moderately polar solvent like ethanol is expected to exhibit a primary absorption maximum (λmax) around 350-360 nm. This peak is attributed to the π → π* transitions within the conjugated system of the dinitrophenyl group. A secondary, lower-intensity shoulder or peak may be observed at a shorter wavelength, also arising from electronic transitions within the aromatic system.

| Parameter | Expected Value Range | Electronic Transition |

| Primary λmax | 350 - 360 nm | π → π |

| Secondary Absorption | ~260 nm | π → π |

4.2 The Role of Solvent Polarity (Solvatochromism)

The position and intensity of the absorption bands of DNP derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[8][9][10]

-

Bathochromic Shift (Red Shift): In more polar solvents, a bathochromic shift (shift to longer wavelengths) of the π → π* transition is often observed. This is because the excited state (π*) is generally more polar than the ground state (π). A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition.[11]

-

Hypsochromic Shift (Blue Shift): Conversely, for n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (shift to shorter wavelengths). The non-bonding orbitals are more exposed and are stabilized to a greater extent by polar solvents through hydrogen bonding or dipole-dipole interactions. This increased stabilization of the ground state widens the energy gap to the π* state.[11]

Researchers should be aware of these solvent effects, as they can be leveraged to optimize detection sensitivity or to probe the local environment of the DNP-labeled molecule.

Quantitative Analysis: The Beer-Lambert Law

For quantitative applications, the Beer-Lambert Law is employed:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar extinction coefficient (or molar absorptivity), a constant for a given substance at a specific wavelength in a particular solvent (units: M⁻¹cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the analyte (units: M)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.[12] For DNP-amino acids, the extinction coefficient at their λmax is typically in the range of 10,000 to 20,000 M⁻¹cm⁻¹, which allows for sensitive quantification. An experimentally determined extinction coefficient is crucial for accurate concentration measurements.

Logical Relationship of Key Concepts

Sources

- 1. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 5. Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester | C10H11N3O6 | CID 18642980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. One moment, please... [biointerfaceresearch.com]

- 10. ijiset.com [ijiset.com]

- 11. youtube.com [youtube.com]

- 12. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

An In-depth Technical Guide to the Solubility of N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of N-(2,4-Dinitrophenyl)-L-alanine methyl ester. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document will delve into the theoretical underpinnings of solubility, predictive methodologies, and detailed experimental protocols for precise solubility determination.

Introduction: The Significance of Solubility

N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a derivatized amino acid ester with applications in analytical chemistry as a reference standard for the identification and quantification of amino acids.[1] Its utility in various assays and synthetic procedures is fundamentally linked to its solubility in organic solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the accuracy of analytical measurements. The solubility of a compound dictates its behavior in solution-based applications, influencing everything from reaction kinetics to the ease of product isolation.

Physicochemical Profile of N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester

A foundational understanding of the physicochemical properties of N-(2,4-Dinitrophenyl)-L-alanine methyl ester is essential for predicting its solubility. These properties provide insights into the intermolecular forces at play between the solute and potential solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃O₆ | [2][3] |

| Molecular Weight | 269.21 g/mol | [2][4] |

| Melting Point | 82 °C | [4][5] |

| XLogP3 | 2.5 | [2] |

| Appearance | Light yellow to orange powder/crystal | [5] |

The XLogP3 value of 2.5 suggests that N-(2,4-Dinitrophenyl)-L-alanine methyl ester is moderately non-polar, indicating a preference for organic solvents over aqueous media. The presence of nitro groups and an ester functional group contributes to its polarity and potential for dipole-dipole interactions and hydrogen bonding.

Theoretical Framework for Solubility Prediction

While experimental determination provides the most accurate solubility data, theoretical models can be invaluable for initial solvent screening and for understanding the underlying factors governing solubility.

The "Like Dissolves Like" Principle

The adage "like dissolves like" serves as a fundamental qualitative guideline for predicting solubility. This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. For N-(2,4-Dinitrophenyl)-L-alanine methyl ester, this implies that it will exhibit higher solubility in solvents that share its polarity characteristics. Solvents capable of engaging in dipole-dipole interactions and potentially accepting hydrogen bonds would be good candidates.

Quantitative Structure-Property Relationship (QSPR)

QSPR models offer a more quantitative approach to predicting solubility.[2][6][7] These models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties, including solubility.[6][8] By calculating a series of molecular descriptors that encode structural, electronic, and topological features, it is possible to build predictive models for solubility in various solvents. While developing a specific QSPR model for this compound is beyond the scope of this guide, researchers can leverage existing QSPR software to estimate its solubility in a range of solvents.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more nuanced method for predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[5][9][10] The principle behind HSP is that substances with similar HSP values are likely to be miscible.[5][9] By determining or estimating the HSP of N-(2,4-Dinitrophenyl)-L-alanine methyl ester, one can identify solvents with a close HSP match, thereby predicting good solubility.

Experimental Determination of Solubility

Direct experimental measurement remains the gold standard for obtaining accurate solubility data. The following section provides a detailed protocol for determining the solubility of N-(2,4-Dinitrophenyl)-L-alanine methyl ester in an organic solvent of choice.

The Saturated Shake-Flask Method

The saturated shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid.[1][11][12][13][14] The methodology involves creating a saturated solution by agitating an excess of the solid solute in the solvent until equilibrium is reached.

Diagram of the Saturated Shake-Flask Workflow

Caption: Workflow for the saturated shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an excess amount of N-(2,4-Dinitrophenyl)-L-alanine methyl ester. "Excess" means that undissolved solid should remain at the end of the experiment.

-

Dispense a known volume or mass of the desired organic solvent into a series of vials or flasks.

-

-

Equilibration:

-

Add the weighed solute to each vial/flask containing the solvent.

-

Seal the vials/flasks to prevent solvent evaporation.

-

Place the vials/flasks in a constant temperature shaker bath. The temperature should be controlled and recorded.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

Once equilibrium is established, remove the vials/flasks from the shaker.

-

Allow the undissolved solid to settle.

-

Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the samples to pellet the undissolved solid.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the solid. Ensure the filter material is compatible with the organic solvent and does not adsorb the solute.

-

-

-

Sample Analysis:

-

Carefully extract an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of N-(2,4-Dinitrophenyl)-L-alanine methyl ester in the diluted sample using an appropriate analytical technique.

-

Quantitative Analysis Techniques

The choice of analytical method will depend on the properties of the solute and the desired accuracy.

4.2.1. Gravimetric Analysis

This is a simple and direct method for determining solubility.[3][4][15]

Protocol:

-

Accurately weigh an empty, dry evaporating dish.

-

Pipette a known volume of the saturated solution into the evaporating dish.

-

Reweigh the dish with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the decomposition point of the solute.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The mass of the residue is the mass of the dissolved solute.

Calculation: Solubility ( g/100g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100

4.2.2. UV-Visible Spectrophotometry

This method is suitable due to the presence of the chromophoric dinitrophenyl group in the molecule.[16][17][18]

Protocol:

-

Prepare a series of standard solutions of N-(2,4-Dinitrophenyl)-L-alanine methyl ester of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the appropriately diluted saturated solution.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Diagram of the Spectrophotometric Analysis Workflow

Caption: Workflow for solubility determination using UV-Visible spectrophotometry.

4.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration, especially in the presence of impurities.[1][18][19]

Protocol:

-

Develop an HPLC method (including column, mobile phase, flow rate, and detector settings) that can separate and quantify N-(2,4-Dinitrophenyl)-L-alanine methyl ester.

-

Prepare a series of standard solutions and inject them to create a calibration curve of peak area versus concentration.

-

Inject the appropriately diluted saturated solution sample.

-

Determine the concentration from the calibration curve.

Factors Influencing Solubility

Several factors can significantly impact the solubility of N-(2,4-Dinitrophenyl)-L-alanine methyl ester:

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: As discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility. Using high-purity materials is essential for accurate results.

Conclusion

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Available at: [Link]

-

PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-alanine methyl ester. National Center for Biotechnology Information. Available at: [Link]

-

Abraham, M. H. (2014). The Abraham solvation equation. Stack Exchange. Available at: [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Available at: [Link]

- Qureshi, A., et al. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis.

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

- Vlckova, H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Solubility of Things. (n.d.). Spectroscopic Techniques. Available at: [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available at: [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Available at: [Link]

-

Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. Available at: [Link]

-

ACS Publications. (n.d.). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research. Available at: [Link]

- ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Lund University Publications. (n.d.).

- ACS Publications. (2019).

- PubMed. (n.d.). A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure.

- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.

-

SlideShare. (n.d.). solubility experimental methods.pptx. Available at: [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Available at: [Link]

- Royal Society of Chemistry. (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry.

-

Quora. (2021). How do you determine the solubility of a solid?. Available at: [Link]

-

ResearchGate. (n.d.). Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development. Available at: [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Available at: [Link]

- ACS Publications. (n.d.).

- ResearchGate. (n.d.). Predicting aqueous solubility by QSPR modeling.

- Scilit. (n.d.). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- IJRPB. (2013).

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Solubility parameters (HSP) [adscientis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. biorelevant.com [biorelevant.com]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. scilit.com [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmajournal.net [pharmajournal.net]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. pharmatutor.org [pharmatutor.org]

- 18. improvedpharma.com [improvedpharma.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-(2,4-Dinitrophenyl)-L-alanine methyl ester

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role and Utility of a Dinitrophenylated Amino Acid Ester

N-(2,4-Dinitrophenyl)-L-alanine methyl ester, identified by its CAS number 10420-63-0, is a pivotal molecule in the landscape of biochemical analysis and synthetic chemistry.[1][2] As a dinitrophenyl (DNP) derivative of the L-alanine methyl ester, this compound merges the chirality of a natural amino acid with the potent chromophoric properties of the DNP group. This unique combination makes it an indispensable tool for researchers, particularly in proteomics and drug development.

The primary utility of this bright yellow, crystalline solid stems from its application as a reference standard in analytical chromatography.[2] The DNP group, introduced by reaction with 2,4-dinitrofluorobenzene (DNFB, Sanger's reagent), imparts a strong ultraviolet (UV) absorbance. This property allows for highly sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC), making it ideal for the precise identification and quantification of alanine in complex mixtures such as protein hydrolysates.[2]

Beyond its role as an analytical standard, N-(2,4-Dinitrophenyl)-L-alanine methyl ester serves as a valuable chiral building block in organic synthesis. The defined stereochemistry at the alpha-carbon is crucial for constructing stereospecific peptide analogs and other bioactive molecules, where biological function is intrinsically linked to three-dimensional structure. This guide provides a comprehensive overview of its synthesis, characterization, and core applications, offering field-proven insights and detailed protocols for laboratory professionals.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and handling requirements is a prerequisite for its effective and safe use in a research environment.

Core Properties

The fundamental physicochemical properties of N-(2,4-Dinitrophenyl)-L-alanine methyl ester are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 10420-63-0 | [1] |

| Molecular Formula | C₁₀H₁₁N₃O₆ | [1][2] |

| Molecular Weight | 269.21 g/mol | [1][2] |

| IUPAC Name | methyl (2S)-2-(2,4-dinitroanilino)propanoate | [1] |

| Appearance | Pale yellow to yellow crystalline powder | |

| Melting Point | 82 °C | [3] |

| Solubility | Soluble in hot methanol |

Safety and Handling

As with any dinitrophenyl derivative, appropriate safety measures are critical. The compound is classified under GHS guidelines and requires careful handling to avoid irritation and exposure.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[3]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Storage & Disposal: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P501 (Dispose of contents/container to an approved waste disposal plant).[3]

-

It is imperative to consult the full Material Safety Data Sheet (MSDS) before handling this compound.[2] Always use a fume hood and appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis and Purification: A Validated Protocol

The synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a classic example of nucleophilic aromatic substitution, famously known as the Sanger reaction. The process involves two main stages: the preparation of the free L-alanine methyl ester from its hydrochloride salt, followed by the coupling reaction with 2,4-dinitrofluorobenzene (DNFB).

Diagram of Synthesis Workflow

Caption: Workflow for the two-stage synthesis of the target compound.

Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity. The causality behind key steps is explained to ensure reproducibility.

Part 1: Preparation of Free L-Alanine Methyl Ester (in situ)

-

Rationale: The starting material is often the hydrochloride salt for stability. The amine must be deprotonated to its free base form to act as an effective nucleophile. Triethylamine is a suitable organic base that forms a hydrochloride salt, which can be easily removed.

-

Procedure:

-

Suspend L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

-

To the stirred suspension, add triethylamine (1.1 eq) dropwise at room temperature.

-

Stir the mixture for 30-60 minutes. The reaction progress can be monitored by the dissolution of the starting material and the formation of a triethylamine hydrochloride precipitate.

-

Filter the mixture to remove the precipitated salt.

-

The resulting filtrate, containing the free L-alanine methyl ester in DCM, can be used directly in the next step or concentrated carefully via rotary evaporation if a different solvent is required for the subsequent reaction. For this protocol, we will assume direct use is not feasible and the solvent will be switched to ethanol. Concentrate the filtrate under reduced pressure to yield the free ester as an oil.

-

Part 2: Dinitrophenylation Reaction

-

Rationale: The reaction proceeds via nucleophilic attack of the free amino group on the electron-deficient aromatic ring of DNFB, displacing the fluoride ion. The reaction is performed under mildly alkaline conditions (pH ~9) using sodium bicarbonate to neutralize the HF produced, driving the reaction to completion. A slightly elevated temperature (40°C) increases the reaction rate without promoting significant side reactions.

-

Procedure:

-

Dissolve 2,4-dinitrofluorobenzene (DNFB, 1.0 eq) in ethanol (approx. 15 mL per gram of DNFB).

-

In a separate flask, dissolve the L-alanine methyl ester (from Part 1, 1.0 eq) in a 5% aqueous sodium bicarbonate solution.

-

Add the ethanolic DNFB solution to the stirring amino acid ester solution.

-

Warm the mixture to 40°C and stir for 1-2 hours. The formation of the yellow DNP-product will be visually apparent. Monitor reaction completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the starting materials.

-

After completion, cool the reaction mixture in an ice bath. The product will often precipitate as a yellow solid.

-

Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield N-(2,4-Dinitrophenyl)-L-alanine methyl ester as a pure yellow crystalline solid.

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of a pure sample.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl ester protons (~3.8 ppm, singlet), the alanine methyl protons (~1.6 ppm, doublet), the alanine α-proton (~4.6 ppm, quartet), the N-H proton (~8.9 ppm, doublet), and distinct signals for the three aromatic protons on the dinitrophenyl ring (~7.3, 8.3, and 9.1 ppm). |

| ¹³C NMR | Resonances for the ester carbonyl, the ester methyl group, the alanine α-carbon and methyl carbon, and the six distinct carbons of the dinitrophenyl ring. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the ester (~1740 cm⁻¹), and strong absorptions for the nitro groups (NO₂) (~1530 and 1350 cm⁻¹). |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 270.07, corresponding to the protonated molecule. |

Note: While specific spectral data is not provided here, reference spectra are available for purchase and viewing from commercial suppliers such as Sigma-Aldrich (for NMR data, see PubChem CID 18642980).[1]

Core Application: HPLC-Based Quantification of Alanine

The most prominent application of N-(2,4-Dinitrophenyl)-L-alanine methyl ester is as a certified reference standard for the quantitative analysis of alanine in biological or synthetic samples using HPLC with UV detection.

Workflow for Quantitative Analysis

Caption: Standard workflow for quantifying alanine using a DNP-standard.

Protocol for HPLC Quantification

-

Rationale: This protocol uses the principle of external standardization. A calibration curve is generated by plotting the known concentrations of the pure standard against their measured peak areas. The concentration of the derivatized alanine in the unknown sample can then be interpolated from this curve based on its measured peak area. A reverse-phase C18 column is effective for separating the relatively nonpolar DNP-amino acids.

-

Procedure:

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of N-(2,4-Dinitrophenyl)-L-alanine methyl ester in a suitable solvent like acetonitrile (e.g., 100 µg/mL).

-

Perform a series of dilutions from the stock solution to create at least five calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Preparation (Example: Protein Hydrolysate):

-

Hydrolyze the protein sample using 6 M HCl at 110°C for 24 hours to release free amino acids.

-

Neutralize the hydrolysate and perform a derivatization reaction with DNFB under the conditions described in the synthesis section to convert all free amino acids to their DNP derivatives.

-

Quench the reaction and dilute the sample to a concentration expected to fall within the range of the calibration curve.

-

-

HPLC Conditions:

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient, for example, starting from 20% B to 70% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 360 nm.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Inject each calibration standard in triplicate and record the peak area for the DNP-alanine methyl ester.

-

Plot the average peak area (y-axis) against the concentration (x-axis) and perform a linear regression to generate the calibration curve. The R² value should be >0.99 for a valid curve.

-

Inject the unknown sample and identify the peak corresponding to DNP-alanine by its retention time.

-

Using the peak area of DNP-alanine from the unknown sample, calculate its concentration using the equation of the line from the calibration curve (y = mx + c).

-

-

Conclusion

N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a well-characterized and highly functionalized molecule that holds a significant place in the toolkit of chemists and biochemists. Its utility as both a high-purity analytical standard and a chiral synthetic precursor is well-established. By understanding the principles behind its synthesis and applying the detailed protocols provided in this guide, researchers can confidently leverage this compound to achieve accurate analytical results and advance the synthesis of complex, stereochemically defined molecules.

References

-

PubChem. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. National Center for Biotechnology Information. [Link]

-

Kochhar, S., & Christen, P. (1989). Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Analytical Biochemistry, 178(1), 17–21. [Link]

-

MySkinRecipes. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. [Link]

-

Organic Syntheses. (2011). The Preparation of (2R,5S)-2-t-Butyl-3,5-dimethylimidazolidin-4-one. Organic Syntheses, 88, 42-54. [Link]

-

Starshine Chemical. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. [Link]

-

Lab Manager. (2022). How to Make a Calibration Curve: A Step-by-Step Guide. [Link]

Sources

A Multi-Technique Approach to the Definitive Structure Elucidation of N-(2,4-Dinitrophenyl)-L-alanine methyl ester

Preamble: The Imperative for Unambiguous Characterization

In the realms of chemical synthesis, proteomics, and drug development, the absolute and unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent data rests. N-(2,4-Dinitrophenyl)-L-alanine methyl ester (DNP-Ala-OMe) is a derivatized amino acid ester frequently used as an analytical standard for chromatographic methods like TLC and HPLC, owing to the strong chromophoric properties of the 2,4-dinitrophenyl (DNP) group.[1] Its role as an intermediate in peptide synthesis further elevates the need for a rigorous and validated structural identity.[1]

This guide eschews a simplistic, linear protocol. Instead, it presents a holistic and synergistic analytical workflow, mirroring the decision-making process in a modern analytical laboratory. We will demonstrate how data from orthogonal techniques—mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance—are integrated to build an irrefutable structural case. The discussion culminates with X-ray crystallography, the gold standard for absolute configuration, to provide ultimate validation. Each step is chosen not merely for the data it provides, but for how it logically informs the next phase of the investigation, creating a self-validating analytical cascade.

The target molecule, N-(2,4-Dinitrophenyl)-L-alanine methyl ester, has the following fundamental properties:

The Analytical Workflow: A Strategy of Convergent Evidence

The structure elucidation process is a logical puzzle. We begin with broad questions about molecular mass and elemental composition, progressively narrowing our focus to functional groups, the precise atomic framework, and finally, the three-dimensional arrangement of atoms in space.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: With the molecular formula confirmed, FT-IR spectroscopy is employed to rapidly identify the key functional groups present. This is a crucial cross-validation step. For instance, the HRMS data implies the presence of oxygen; FT-IR can specify if this oxygen exists as a carbonyl (C=O) in an ester and as nitro groups (NO₂). This technique is fast, non-destructive, and provides an excellent "chemical fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 32 scans to achieve a high signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to the sample scan. The instrument software automatically subtracts the background from the sample spectrum.

Data Presentation & Interpretation

The structure contains several IR-active groups whose characteristic vibrations are predicted below. These predictions are based on established correlation tables and data from similar structures. [6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

|---|---|---|---|

| ~3300 | N-H Stretch | Secondary Amine | Medium, Sharp |

| ~3100-3000 | C-H Stretch | Aromatic | Medium |

| ~2950 | C-H Stretch | Aliphatic (CH₃) | Medium |

| ~1740 | C=O Stretch | Ester | Strong, Sharp |

| ~1600 & ~1470 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1520 & ~1340 | N=O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) | Very Strong |

| ~1250 | C-O Stretch | Ester | Strong |

The presence of strong absorptions around 1740 cm⁻¹, and the very strong characteristic bands for the nitro groups, would provide immediate and compelling evidence for the proposed functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

Expertise & Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. While MS gave us the formula and IR the functional groups, NMR will reveal the exact connectivity of the atoms—how they are pieced together. We use a combination of ¹H NMR to map the proton environment and ¹³C NMR to map the carbon skeleton. 2D experiments like COSY would be used to definitively establish proton-proton couplings.

Sources

- 1. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester [myskinrecipes.com]

- 2. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester | C10H11N3O6 | CID 18642980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2,4-DINITROPHENYL)-L-ALANINE METHYL ESTER | 10420-63-0 [chemicalbook.com]

- 4. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester | Starshinechemical [starshinechemical.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Versatile Chiral Synthon: A Technical Guide to N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester

Abstract

N-(2,4-Dinitrophenyl)-L-alanine methyl ester, commonly abbreviated as DNP-Ala-OMe, is a crystalline organic compound that serves as a valuable and versatile chiral building block in modern chemical research. Derived from the naturally occurring amino acid L-alanine, this molecule integrates a stereodefined center with the unique electronic and steric properties of the 2,4-dinitrophenyl (DNP) group. While extensively utilized as a derivatizing agent for the chiral resolution of amino acids via high-performance liquid chromatography (HPLC), its utility extends into the realm of synthetic chemistry. The DNP moiety is not merely a passive chromophore; its strong electron-withdrawing nature activates the molecule for specific transformations and can serve as a precursor for constructing complex heterocyclic scaffolds. This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of DNP-Ala-OMe, offering field-proven insights and detailed protocols for researchers in synthetic chemistry and drug development.

Introduction: Beyond a Simple Derivative

The strategic value of N-(2,4-Dinitrophenyl)-L-alanine methyl ester lies in the synergy between its constituent parts: the L-alanine core, which provides a fixed stereochemical handle, and the DNP group, which imparts distinct reactivity and analytical tractability. The synthesis of this compound is a classic example of nucleophilic aromatic substitution, a foundational reaction in organic chemistry. The product is a stable, light yellow crystalline solid, easily handled and stored under standard laboratory conditions.

Historically, the primary application of DNP-amino acid derivatives has been in analytical chemistry. The DNP group possesses a strong chromophore, rendering the molecule intensely colored and highly active under UV detection, which is ideal for chromatographic analysis. This property allows for the sensitive detection and quantification of amino acids and peptides. However, to view this molecule solely as an analytical tool is to overlook its potential as a proactive participant in asymmetric synthesis. The electron-deficient aromatic ring and the adjacent chiral center create a unique electronic environment that can be exploited for further functionalization, making it a valuable chiral synthon for constructing molecules with potential biological activity.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a building block's properties is paramount for its effective use. The key characteristics of DNP-Ala-OMe are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |